5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine
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Overview
Description
5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-(trifluoromethyl)pyridine and an appropriate aromatic amine.
Palladium-Catalyzed Amination: The key step involves a palladium-catalyzed amination reaction.
Reaction Conditions: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amines or other reduced forms of the compound.
Scientific Research Applications
5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar in structure but with a chlorine atom instead of an amine group.
2-Hydroxy-5-(trifluoromethyl)pyridine: Contains a hydroxyl group instead of an amine group.
Pyridalyl: A derivative used in pest control with similar trifluoromethyl and pyridine structures.
Uniqueness
5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is unique due to its specific combination of a trifluoromethyl group and an amine group attached to a pyridine ring. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in its analogs .
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-2-8(6-10)9-4-5-11(16)17-7-9/h1-7H,(H2,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNFABRHAXANIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437233 |
Source
|
Record name | 5-[3-(trifluoromethyl)phenyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163563-17-5 |
Source
|
Record name | 5-[3-(trifluoromethyl)phenyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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